molecular formula C24H27N5O7S2 B2718159 N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 307509-20-2

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide

Cat. No.: B2718159
CAS No.: 307509-20-2
M. Wt: 561.63
InChI Key: VQMJZFHFPKNEJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide” is a chemical compound . It is a derivative of sulfadimethoxine, a long-acting sulfonamide antibacterial .


Synthesis Analysis

The compound was synthesized and characterized using 1H-, 13C-NMR, EI–MS and HRFAB–MS spectroscopic techniques . After the complete consumption of the substrate, the reaction mixture was cooled down and the precipitate was filtered and washed with hexane, ethyl acetate, and acetone to remove impurities .


Molecular Structure Analysis

The molecular structure of the compound was analyzed using various spectroscopic techniques . The compound has a molecular formula of C21H22N4O6S and an average mass of 458.488 Da .


Chemical Reactions Analysis

The compound has shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibited nitric oxide from lipopolysaccharide-induced J774.2 macrophages .


Physical And Chemical Properties Analysis

The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 116.3±0.4 cm3, and a molar volume of 331.4±3.0 cm3 . It has 10 H bond acceptors, 2 H bond donors, and 9 freely rotating bonds . Its polar surface area is 137 Å2 and its polarizability is 46.1±0.5 10-24 cm3 .

Scientific Research Applications

Antibacterial and Antifungal Activities

Research into related sulfonamide compounds, including those with structures similar to N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide, has demonstrated significant antimicrobial properties. For instance, a series of guanylsulfonamides showed promising in vitro antibacterial activities against various bacterial strains, including Klebsiella pneumoniae, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Staphylococcus aureus, and Streptococcus faecalis, as well as antifungal activities against Aspergillus flavus, Aspergillus niger, and Candida albicans (Patel, Ramalingan, & Park, 2007).

Anti-Angiogenic and DNA Cleavage Studies

Novel derivatives exhibiting both anti-angiogenic and DNA cleavage activities have been synthesized and characterized. These compounds efficiently blocked the formation of blood vessels in vivo and exhibited differential migration and band intensities in DNA binding/cleavage assays, suggesting potential for anticancer applications (Kambappa et al., 2017).

Synthesis and Characterization of Antimicrobial Compounds

A range of novel heterocyclic compounds containing a sulfonamido moiety has been synthesized, with many exhibiting significant anti-bacterial and anti-fungal activities. These compounds have been evaluated against various microbial strains, indicating their potential as microbial agents (Mittal, Sarode, & Vidyasagar, 2011).

Inhibition of Iron Corrosion

Piperidine derivatives have been studied for their corrosion inhibition properties on iron, with quantum chemical calculations and molecular dynamics simulations suggesting significant inhibition efficiencies. These studies provide insights into the adsorption behaviors and potential applications of these compounds in protecting metals against corrosion (Kaya et al., 2016).

Mechanism of Action

The compound has demonstrated anti-inflammatory potential . It significantly downregulated the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which were elevated in zymosan-induced generalized inflammation . It also upregulated the expression of the anti-inflammatory cytokine IL-10 .

Safety and Hazards

The compound did not show toxicity towards normal fibroblast cells . In acute toxicological studies in Balb/c mice, the compound showed no toxicity at the highest tested intraperitoneal (IP) dose of 100 mg/kg .

Properties

IUPAC Name

N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O7S2/c1-35-22-16-21(26-24(27-22)36-2)28-37(31,32)19-12-8-18(9-13-19)25-23(30)17-6-10-20(11-7-17)38(33,34)29-14-4-3-5-15-29/h6-13,16H,3-5,14-15H2,1-2H3,(H,25,30)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQMJZFHFPKNEJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.